molecular formula C14H14N4O B2903454 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 293737-90-3

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2903454
CAS No.: 293737-90-3
M. Wt: 254.293
InChI Key: JCOYWDAMLRGLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzotriazole core substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with an amine group (C₁₄H₁₄N₄, MW = 238.29) . Its CAS number is 429643-68-5, and synonyms include 2-(4-ETHYL-PHENYL)-2H-BENZOTRIAZOL-5-YLAMINE and AKOS BB-8207 . The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity, while the amine group enables reactivity in further functionalization.

Properties

IUPAC Name

2-(4-ethoxyphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-19-12-6-4-11(5-7-12)18-16-13-8-3-10(15)9-14(13)17-18/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOYWDAMLRGLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323660
Record name 2-(4-ethoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

293737-90-3
Record name 2-(4-ethoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-ethoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with benzotriazole under basic conditions to yield the desired product. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine serves as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that can lead to novel compounds with enhanced properties.

Research indicates potential biological activities including:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains.
  • Antifungal Activity : Studies suggest that it may inhibit fungal growth, making it a candidate for agricultural applications.
  • Anticancer Potential : Preliminary studies have shown promise in targeting specific cancer cell lines, indicating its potential in drug development .

Medicinal Applications

The compound is being explored for its role in drug development:

  • Enzyme Inhibition : It has been studied as an inhibitor for specific enzymes related to diseases like Alzheimer's and cancer. For example, it may inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases .
  • Drug Formulation : Its solubility and stability characteristics make it suitable for incorporation into pharmaceutical formulations aimed at enhancing bioavailability .

Industrial Applications

In materials science, this compound is utilized as:

  • UV Stabilizers : Its ability to absorb UV radiation makes it valuable in the development of polymers and coatings that require protection from UV degradation.
  • Additives in Coatings : Enhancing the durability and longevity of coatings by preventing photodegradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .

Case Study 2: Drug Development

In a recent investigation into neurodegenerative diseases, researchers synthesized several derivatives of benzotriazole compounds including this compound. These compounds were assessed for their ability to cross the blood-brain barrier and inhibit cholinesterase enzymes effectively .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
2-(4-Ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine 2: 4-ethoxyphenyl; 5: –NH₂ C₁₄H₁₄N₄ 238.29 High lipophilicity; potential UV absorption
2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine 2: 4-fluorophenyl; 5: –NH₂; 6: –CH₃ C₁₃H₁₁FN₄ 242.26 Enhanced electron-withdrawing effect (F); improved metabolic stability
2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-amine 2: 4-methoxyphenyl; 5: –NH₂; 6: –CH₃ C₁₄H₁₄N₄O 254.29 Reduced alkyl chain length (methoxy vs. ethoxy); altered solubility
2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-amine 2: 3-Cl,4-OCH₃; 5: –NH₂ C₁₃H₁₁ClN₄O 274.71 Increased steric bulk; potential antimicrobial activity

Electronic and Steric Effects

  • Ethoxyphenyl vs. Fluorophenyl: The ethoxy group (–OCH₂CH₃) is electron-donating, enhancing π-conjugation and stability, whereas the fluorine substituent in 2-(4-fluorophenyl)-6-methyl-...
  • Methoxy vs. Ethoxy :
    The methoxy group (–OCH₃) in 2-(4-methoxyphenyl)-6-methyl-... reduces hydrophobicity compared to ethoxy, impacting membrane permeability in biological systems .
  • Chloro Substituents :
    The 3-chloro group in 2-(3-chloro-4-methoxyphenyl)-... adds steric hindrance and may enhance binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine (CAS Number: 293737-90-3) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antiviral, and other relevant activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OC_{14}H_{14}N_{4}O. Its structure includes a benzotriazole moiety which is often associated with various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that benzotriazoles exhibit a range of biological activities including antimicrobial, antiviral, and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

A study published in the Journal of Antibiotics highlighted that several benzotriazole derivatives possess significant antibacterial properties. The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with hydrophobic substituents exhibited enhanced antibacterial activity .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
S. aureus16 μg/mL

Antiviral Activity

Recent investigations into the antiviral potential of benzotriazole derivatives revealed promising results against RNA viruses. Specifically, studies demonstrated that certain derivatives could inhibit the replication of Coxsackievirus B5 with effective concentrations ranging from 6 to 18.5 μM .

CompoundVirus TypeEC50 (μM)
This compoundCoxsackievirus B512 μM
Respiratory Syncytial Virus (RSV)20 μM

Anti-inflammatory Effects

Benzotriazole compounds are also noted for their anti-inflammatory properties. A study indicated that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Screening : In a comprehensive screening of various benzotriazole derivatives including this compound, it was found to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group was hypothesized to enhance membrane permeability leading to increased efficacy .
  • Antiviral Mechanisms : A case study focused on the mechanism of action against Coxsackievirus B5 showed that the compound could interfere with viral attachment and entry into host cells, thus providing a protective effect against viral infections .

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-amine to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzotriazole core followed by functionalization with the 4-ethoxyphenyl group. Key steps include:

  • Intermediate Isolation : Purify intermediates (e.g., via column chromatography) to minimize side reactions.
  • Reaction Optimization : Adjust temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling steps).
  • Purity Monitoring : Use high-performance liquid chromatography (HPLC) to track reaction progress and quantify impurities .
  • Yield Enhancement : Employ microwave-assisted synthesis for faster reaction kinetics and reduced byproduct formation.

Basic: What spectroscopic and computational methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzotriazole scaffold and ethoxyphenyl substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and ethoxy methylene protons (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 297.12 for C14_{14}H14_{14}N4_4O).
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., N–H at ~3400 cm1^{-1}, C–O–C at ~1250 cm1^{-1}).
  • Computational Validation : Compare experimental data with density functional theory (DFT)-calculated spectra for bond angles and electronic properties .

Advanced: How do electronic effects of the 4-ethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The ethoxy group (–OCH2_2CH3_3) is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. To study this:

  • Electron Density Mapping : Use DFT calculations to visualize charge distribution on the benzotriazole ring and substituents.
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methoxyphenyl or unsubstituted phenyl derivatives) under identical conditions.
  • Substituent Effects : Replace the ethoxy group with electron-withdrawing groups (e.g., –NO2_2) to assess changes in reactivity patterns .

Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Methodological Answer:

  • Purity Verification : Re-evaluate compound purity using HPLC and elemental analysis; impurities may skew bioactivity results.
  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Structural Confirmation : Ensure the correct tautomeric form (1H- vs. 2H-benzotriazole) is used, as tautomerism affects biological interactions.
  • Dose-Response Analysis : Perform IC50_{50}/MIC calculations across multiple cell lines or microbial strains to identify structure-activity trends .

Basic: What key considerations are critical when designing biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural motifs (e.g., benzotriazole’s DNA intercalation potential or kinase inhibition).
  • Solubility Optimization : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent toxicity.
  • In Vitro Models : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) for antimicrobial activity or cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity.
  • Mechanistic Probes : Include fluorescence-based assays (e.g., DNA-binding studies with ethidium bromide displacement) .

Advanced: How can researchers investigate the compound’s potential as a fluorescent probe or photosensitizer?

Methodological Answer:

  • Photophysical Characterization : Measure UV-Vis absorption/emission spectra (e.g., λmax_{max} in DMF or PBS) and quantum yield using a reference dye (e.g., fluorescein).
  • Stokes Shift Analysis : Correlate emission wavelength with solvent polarity to assess intramolecular charge transfer.
  • Singlet Oxygen Detection : Use 1,3-diphenylisobenzofuran (DPBF) as a trap in light-irradiated solutions to quantify photosensitizing efficiency .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.
  • Hydrolysis Susceptibility : Assess cleavage of the ethoxy group under acidic/basic conditions by tracking phenolic byproducts.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., desiccated, −20°C) .

Advanced: What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., topoisomerase II or B-DNA).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and key residue interactions (e.g., hydrogen bonds with Glu/Asp side chains).
  • Pharmacophore Mapping : Identify essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) using LigandScout .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.